Product packaging for Betaine-trimethyl-d9 hydrochloride(Cat. No.:CAS No. 285979-85-3)

Betaine-trimethyl-d9 hydrochloride

Cat. No.: B1284237
CAS No.: 285979-85-3
M. Wt: 162.66 g/mol
InChI Key: HOPSCVCBEOCPJZ-KYRNGWDOSA-N
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Description

Contextual Role of Betaine (B1666868) in Fundamental Metabolic Processes

Betaine, also known as trimethylglycine, is a naturally occurring compound found in a variety of organisms, from bacteria to plants and animals. nih.govnih.gov It plays several crucial roles in metabolism:

Methyl Donor: One of betaine's most critical functions is as a methyl group donor. nih.govoup.com In the liver and kidneys, betaine participates in the methionine cycle by donating a methyl group to homocysteine to regenerate methionine. nih.govmdpi.com This pathway is vital for the synthesis of S-adenosylmethionine (SAM), a universal methyl donor involved in numerous biochemical reactions, including DNA and protein methylation.

Organic Osmolyte: Betaine is an important organic osmolyte, meaning it helps to maintain cell volume and protect cells from osmotic stress. nih.govrsc.org This is particularly crucial in tissues like the kidney medulla, which are exposed to high salt concentrations. nih.govmdpi.com Its ability to stabilize protein structure and function under stress has led to it being called a 'chemical chaperone'. nih.govnih.gov

Lipid Metabolism: Research suggests that betaine is involved in lipid metabolism. rsc.org It has been shown to reduce the accumulation of fat in the liver by promoting the oxidation of fatty acids. mdpi.comrsc.org

Given its central role in these fundamental processes, the study of betaine metabolism is of significant interest in understanding various physiological and disease states, including liver disease, cardiovascular disease, and metabolic syndrome. nih.govoup.comnih.gov

Overview of Betaine-trimethyl-d9 Hydrochloride as a Precision Research Tool

This compound is a deuterated form of betaine hydrochloride. In this molecule, the nine hydrogen atoms of the three methyl groups attached to the nitrogen atom are replaced with deuterium (B1214612) atoms. sigmaaldrich.com This isotopic substitution makes it an invaluable tool for researchers, primarily for the following reasons:

Internal Standard for Mass Spectrometry: Due to its increased mass compared to endogenous betaine, this compound is widely used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) based quantitative metabolomics. Its use allows for the accurate and precise quantification of betaine levels in various biological samples, such as plasma, urine, and tissue extracts.

Metabolic Flux Analysis: By introducing this compound into a biological system, researchers can trace the metabolic fate of the labeled methyl groups. creative-proteomics.com This allows for the study of the flux through betaine-dependent metabolic pathways, providing a dynamic view of metabolic processes that cannot be obtained from static concentration measurements alone. creative-proteomics.com

Elucidation of Reaction Mechanisms: The use of deuterated compounds can help in understanding the mechanisms of enzymatic reactions. The kinetic isotope effect, a change in the reaction rate upon isotopic substitution, can provide clues about the rate-limiting steps and transition states of a reaction.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H12ClNO2 B1284237 Betaine-trimethyl-d9 hydrochloride CAS No. 285979-85-3

Properties

IUPAC Name

2-[tris(trideuteriomethyl)azaniumyl]acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.ClH/c1-6(2,3)4-5(7)8;/h4H2,1-3H3;1H/i1D3,2D3,3D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOPSCVCBEOCPJZ-KYRNGWDOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CC(=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])[N+](CC(=O)[O-])(C([2H])([2H])[2H])C([2H])([2H])[2H].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40584152
Record name {Tris[(~2~H_3_)methyl]azaniumyl}acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

285979-85-3
Record name {Tris[(~2~H_3_)methyl]azaniumyl}acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Isotopic Incorporation

Deuteration of Precursor Compounds for Betaine-trimethyl-d9 Hydrochloride Synthesis

The synthesis of this compound fundamentally relies on the preparation of a deuterated precursor, specifically trimethylamine-d9. The nine hydrogen atoms on the three methyl groups of trimethylamine (B31210) are replaced with deuterium (B1214612) atoms.

One common method for producing deuterated methylamines involves the use of deuterated methylation reagents. For instance, deuterated methylamine (B109427) can be synthesized using deuterated methyl tosylate (TsOCD3) as the deuterated methylation reagent with a suitable starting material like Boc-benzylamine. semanticscholar.org Another approach is the reaction of ammonia (B1221849) with deuterated methanol (B129727) in the presence of a catalyst. sciencemadness.org

The synthesis of trimethylamine-d9 specifically can be achieved through various methods. One documented route involves the reaction of ammonium (B1175870) chloride with paraformaldehyde, which yields the hydrochloride salt of trimethylamine. sciencemadness.org To produce the deuterated version, deuterated reagents would be required. Catalytic exchange reactions using heavy water (D2O) or deuterated methanol under acidic conditions are also employed to achieve high levels of deuterium incorporation into the methyl positions of trimethylamine.

Methodologies for Controlled Synthesis of Deuterated Analogues

A general synthesis of unlabeled betaine (B1666868) hydrochloride involves the reaction of trimethylamine with chloroacetic acid. google.com The reaction can be carried out in an aqueous solution. For instance, an aqueous solution of trimethylamine is reacted with chloroacetic acid, and the resulting product is then treated with hydrochloric acid to yield betaine hydrochloride. researchgate.net

For the synthesis of this compound, a similar procedure is followed using trimethylamine-d9. The reaction of trimethylamine-d9 with sodium chloroacetate (B1199739) can be performed to yield Betaine-d9. Subsequent acidification with hydrochloric acid then produces the final product, this compound. The purification of the final product is crucial to remove any unreacted starting materials and byproducts. Recrystallization from a suitable solvent system, such as ethanol (B145695) and water, is a common method for purifying betaine hydrochloride. google.com

Below is a table summarizing a potential synthetic approach:

StepReactantsReagents/ConditionsProduct
1Ammonium Chloride, Paraformaldehyde-d6HeatTrimethylamine-d9 hydrochloride
2Trimethylamine-d9 hydrochlorideStrong base (e.g., NaOH)Trimethylamine-d9
3Chloroacetic acid, Sodium HydroxideWaterSodium chloroacetate
4Trimethylamine-d9, Sodium chloroacetateWater, HeatBetaine-d9
5Betaine-d9Hydrochloric AcidThis compound

Assessment of Isotopic Purity in Labeled Compounds

Ensuring high isotopic purity is critical for the application of deuterated compounds as internal standards. The isotopic purity of this compound is typically assessed using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a powerful technique for determining isotopic purity. electronicsandbooks.com By analyzing the mass-to-charge ratio (m/z) of the molecular ion, the degree of deuteration can be accurately determined. For Betaine-trimethyl-d9, a mass shift of +9 atomic mass units compared to the unlabeled betaine is expected. The relative intensities of the signals corresponding to the d9 isotopologue and any less-deuterated species (d0 to d8) allow for the calculation of the isotopic enrichment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ²H NMR can be used to assess isotopic purity. In ¹H NMR, the absence or significant reduction of proton signals from the trimethylammonium group confirms successful deuteration. Any residual proton signals can be integrated and compared to a known internal standard to quantify the level of isotopic incorporation. sigmaaldrich.comsigmaaldrich.com

²H NMR is particularly useful for directly observing the deuterium nuclei. The spectrum will show a signal corresponding to the deuterium atoms in the trimethyl group, and its integration can be used to confirm the presence and relative abundance of the deuterated species. sigmaaldrich.comsigmaaldrich.com Furthermore, ¹³C NMR can also be employed, as the resonance of the carbon atoms attached to deuterium will be split into a multiplet due to scalar coupling, and the chemical shift will be slightly different compared to the protonated analogue (isotopic shift). sigmaaldrich.com

The combination of these analytical techniques provides a comprehensive evaluation of the isotopic purity and structural integrity of the synthesized this compound.

Analytical TechniqueInformation Provided
High-Resolution Mass Spectrometry (HRMS)Accurate mass measurement to confirm elemental composition and determination of isotopic distribution and enrichment.
¹H NMR SpectroscopyQuantification of residual proton signals to determine the degree of deuteration.
²H NMR SpectroscopyDirect detection and quantification of deuterium incorporation.
¹³C NMR SpectroscopyConfirmation of deuteration at specific carbon atoms through observation of isotopic shifts and coupling patterns.

Advanced Analytical Methodologies Utilizing Betaine Trimethyl D9 Hydrochloride

Mass Spectrometry-Based Quantification and Characterization Techniques

The primary application of Betaine-trimethyl-d9 hydrochloride is in mass spectrometry (MS), a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. When used as an internal standard, a known quantity of this compound is added to a sample before processing. nih.gov By comparing the signal intensity of the target analyte (betaine) to the known concentration of the internal standard, highly accurate quantification can be achieved. clearsynth.com This isotope dilution mass spectrometry (IDMS) approach is considered a high-order measurement procedure and is fundamental in developing reference methods for clinical biomarkers. nih.gov

Liquid chromatography-mass spectrometry (LC-MS) is the preferred technique for the analysis of betaine (B1666868) in complex biological matrices like plasma, urine, and food extracts. nih.govacs.org This method combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. The use of this compound in LC-MS methods effectively compensates for potential ion suppression or enhancement caused by the sample matrix, a common issue in electrospray ionization. nih.gov

High-Performance Liquid Chromatography (HPLC) is frequently coupled with mass spectrometry for the quantification of betaine. Due to the high polarity of betaine, specialized chromatographic techniques are often required for effective separation. Hydrophilic Interaction Liquid Chromatography (HILIC) is a common choice, as it excels at retaining and separating very polar compounds that are not well-retained on traditional reversed-phase columns like C18. researchgate.net However, reversed-phase columns are also utilized in some methods. nih.gov The integration of HPLC with MS allows for the physical separation of betaine from other sample components before it enters the mass spectrometer, reducing interference and improving detection. researchgate.net

Table 1: Examples of HPLC and UPLC Conditions for Betaine Analysis

Parameter HPLC Method 1 UPLC Method 1 UPLC Method 2
Column SeQuant® ZIC-HILIC (250 x 4.6 mm, 5 µm) sigmaaldrich.com ACQUITY UPLC BEH C18 dyadlabs.com Normal-phase silica (B1680970) column nih.gov
Mobile Phase Acetonitrile (B52724)/Ammonium (B1175870) acetate (B1210297) sigmaaldrich.com Water/Acetonitrile with HFBA dyadlabs.com Acetonitrile with internal standards nih.gov
Flow Rate 1.0 mL/min sigmaaldrich.com 0.40 mL/min dyadlabs.com Not specified
Run Time Not specified 7.0 minutes dyadlabs.com < 3 minutes nih.gov
Internal Standard Not specified Stable labeled IS dyadlabs.com Betaine-trimethyl-d9 nih.gov

Ultra-Performance Liquid Chromatography (UPLC) represents an evolution of HPLC, utilizing smaller particle-size columns to achieve faster, more efficient, and higher-resolution separations. dyadlabs.comnih.gov UPLC-MS/MS methods developed for betaine analysis offer significant advantages, including shorter run times, which increases sample throughput. nih.govijbio.com A stable-isotope dilution UPLC-MS/MS method allows for the simultaneous quantification of betaine, choline (B1196258), and other related metabolites in biological fluids with high sensitivity and precision. nih.gov The rapid and robust nature of UPLC makes it highly suitable for clinical investigations and large-scale metabolomic studies. dyadlabs.comnih.gov

Electrospray Ionization (ESI) is the most common ionization source used for LC-MS analysis of polar compounds like betaine. In ESI, a high voltage is applied to the liquid eluting from the chromatography column, causing it to form a fine spray of charged droplets. As the solvent evaporates, the charge on the droplets increases until ions, such as the protonated molecule [M+H]+, are ejected and transferred into the gas phase for analysis by the mass spectrometer. ijbio.com Due to its quaternary ammonium structure, betaine and its deuterated analog ionize very efficiently in positive ion mode. nih.govijbio.com The optimization of ESI parameters is crucial for achieving maximum sensitivity. ijbio.com

Selected Ion Monitoring (SIM) is a mass spectrometry scan mode that enhances detection sensitivity by instructing the instrument to monitor only a few specific mass-to-charge ratios, rather than scanning the entire mass range. wikipedia.orgvolatileanalysis.com In the context of betaine analysis, the mass spectrometer would be set to detect the m/z of native betaine (e.g., m/z 118) and this compound (e.g., m/z 127). By focusing the detector's time on these specific ions, the signal-to-noise ratio is significantly improved, allowing for lower detection limits compared to a full scan. mdpi.comnih.gov This approach is particularly effective for quantifying low-concentration analytes in complex samples. nih.govnih.gov

Multiple Reaction Monitoring (MRM) is a highly specific and sensitive detection method used in tandem mass spectrometry (MS/MS). ijbio.com This technique offers a higher degree of certainty in compound identification and quantification than SIM. In an MRM experiment, a specific precursor ion is selected in the first mass analyzer, fragmented in a collision cell, and then a specific product ion is monitored by the second mass analyzer. nih.gov This specific precursor-to-product ion transition acts as a unique fingerprint for the analyte.

For betaine analysis, the transition from the precursor ion (m/z 118) to a characteristic product ion (m/z 59) is often monitored. nih.gov Concurrently, the corresponding transition for the internal standard, this compound (m/z 127 to m/z 68), is also monitored. nih.gov The extreme selectivity of MRM minimizes interference from matrix components, making it the gold standard for quantitative bioanalysis. lcms.cz

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Isotope Dilution Mass Spectrometry (IDMS) for Absolute Quantification

Isotope Dilution Mass Spectrometry (IDMS) is a reference technique for achieving the highest level of accuracy and precision in quantitative analysis. springernature.com The methodology hinges on the use of a stable isotope-labeled version of the analyte as an internal standard. This compound is ideally suited for this purpose in the quantification of endogenous betaine. gwu.eduproteabio.com

The core principle of IDMS involves adding a known amount of this compound to a sample prior to any processing or analysis. This "spiked" sample is then subjected to extraction, purification, and chromatographic separation. During mass spectrometric detection, the instrument measures the signal intensity ratio of the naturally occurring betaine (analyte) to the deuterated this compound (internal standard). gwu.edu Because the analyte and the internal standard are chemically identical, they exhibit nearly identical behavior during sample preparation and analysis, including extraction efficiency, ionization efficiency, and chromatographic retention. springernature.com This co-elution and co-ionization corrects for sample loss and matrix effects, which are significant sources of error in other quantification methods.

A key advantage of using this compound is its mass shift of +9 atomic mass units compared to the endogenous betaine. nih.govwikipedia.org This significant mass difference ensures that the mass signals of the analyte and the internal standard are clearly resolved by the mass spectrometer, preventing spectral interference. This technique, often coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS), has been successfully applied to the absolute quantification of betaine in various biological fluids, including human plasma and serum. gwu.eduproteabio.comresearchgate.net

Direct Mass Spectrometry Techniques for Metabolite Analysis

Direct mass spectrometry techniques offer the advantage of rapid analysis with minimal or no sample preparation, such as chromatographic separation. This compound plays a crucial role as an internal standard in these applications to ensure quantitative accuracy.

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI MS)

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI MS) is a high-throughput technique used for the analysis of a wide range of molecules. In a typical MALDI experiment, the sample is co-crystallized with a matrix compound that absorbs laser energy. A pulsed laser irradiates the sample, causing desorption and ionization of the analyte molecules.

The application of MALDI-TOF (Time-of-Flight) MS for the rapid and quantitative analysis of betaine has been demonstrated. In such methods, this compound is used as an internal standard. nih.gov A mixture containing the sample extract and a known concentration of the deuterated standard is deposited on the MALDI target plate with the matrix solution. By comparing the signal intensity of the analyte (betaine) to that of the internal standard (this compound), researchers can achieve reliable quantification. nih.govnih.gov This approach significantly shortens analysis time by eliminating the need for liquid chromatography and has been successfully applied to the determination of betaine in plant extracts, such as from Lycium chinense Mill. (goji berry). nih.gov

Laser Ablation Electrospray Ionization Mass Spectrometry (LAESI MS) for Tissue Profiling

Laser Ablation Electrospray Ionization (LAESI) is an ambient ionization technique that allows for the direct analysis and imaging of metabolites in biological tissues with minimal sample preparation. gwu.eduwikipedia.org The technique uses a mid-infrared laser to ablate a small volume of tissue, and the resulting plume of material is then ionized by an electrospray source before being analyzed by the mass spectrometer. wikipedia.org LAESI can be used to map the spatial distribution of small molecules within a tissue section, providing valuable insights into metabolic processes in their native environment. acs.orggwu.edu

For quantitative tissue profiling, the use of internal standards is essential. gwu.edu this compound is the ideal internal standard for the quantitative imaging of betaine in tissues using LAESI-MS. By coating or infusing the tissue with a known concentration of the deuterated standard prior to analysis, it is possible to generate quantitative maps of betaine distribution. The standard helps to correct for variations in ablation efficiency and ionization suppression across the heterogeneous tissue surface. While specific published applications of this compound in LAESI are not widely documented, the principles of quantitative LAESI-MS strongly support its use for this purpose. proteabio.comgwu.edu

High-Resolution Mass Spectrometry for De Novo Structural Elucidation

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of unknown compounds and for de novo structural elucidation. While the structure of this compound is well-established, it can serve as a valuable reference compound in HRMS-based metabolomics studies.

In the process of identifying novel metabolites, HRMS is used to obtain the accurate mass and fragmentation pattern of an unknown analyte. The known isotopic shift and distinct fragmentation signature of this compound can be used as a "benchmark" in complex spectra. If a novel metabolite is hypothesized to contain a betaine-like substructure, its high-resolution fragmentation spectrum can be compared to that of the deuterated standard to confirm or refute the presence of specific structural motifs. Furthermore, in complex biological samples, the sharp, easily identifiable signal of this compound can be used as an internal mass calibrant to improve the mass accuracy for other co-eluting compounds, thereby increasing the confidence in their identification.

Method Development and Validation Protocols for this compound Assays

The development of robust and reliable analytical methods is paramount for accurate quantification. When using this compound as an internal standard in assays for betaine, rigorous validation protocols are followed to ensure the method's performance. These protocols typically assess parameters such as sensitivity, linearity, precision, accuracy, and recovery.

Assessment of Analytical Sensitivity and Linearity

Analytical sensitivity is determined by the limit of detection (LOD) and the limit of quantification (LOQ). The LOD is the lowest concentration of the analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.

In LC-MS/MS methods using this compound, high sensitivity is consistently achieved. For instance, a high-throughput method for the simultaneous determination of choline, betaine, and dimethylglycine reported a lower limit of detection of less than 0.3 µmol/L for betaine. gwu.eduresearchgate.net The assay demonstrated excellent linearity over a wide concentration range, typically from 0.4 to 400 µmol/L. gwu.eduresearchgate.net

The table below summarizes the validation parameters from a representative study using this compound for the quantification of betaine in human plasma.

Table 1: Linearity and Sensitivity Data for Betaine Quantification using LC-MS/MS with this compound as an Internal Standard.

Parameter Value
Linearity Range 0.4 - 400 µmol/L
Correlation Coefficient (r²) >0.99
Lower Limit of Detection (LOD) <0.3 µmol/L
Lower Limit of Quantification (LOQ) 0.4 µmol/L

Data sourced from a high-throughput method for plasma metabolite analysis. gwu.eduresearchgate.net

Another study validating an HPLC method with mass spectrometric comparison reported similar high performance. The precision of such assays is also evaluated through intra- and inter-day variations, with coefficients of variation (CVs) typically below 10%, demonstrating the high reproducibility of methods employing this compound. researchgate.netgwu.edu

Table 2: Precision and Recovery Data for a Validated Betaine Assay.

Parameter Concentration CV (%)
Within-Day Precision Low, Medium, High 2.1 - 7.2%
Between-Day Precision Low, Medium, High 3.5 - 8.8%
Parameter Recovery (%)
Analytical Recovery 87 - 105%

Data reflects typical performance of LC-MS/MS methods for betaine in plasma. researchgate.net

Evaluation of Intra- and Inter-Assay Precision and Accuracy

The validation of an analytical method is paramount to ensure the reliability of its results. The use of this compound is central to the rigorous assessment of a method's precision and accuracy. Precision is typically expressed as the coefficient of variation (CV), also known as the relative standard deviation (RSD), and is assessed at two levels: intra-assay (within-run) and inter-assay (between-run) precision. Accuracy refers to the closeness of a measured value to a known or accepted true value and is often evaluated through recovery studies.

In a validated Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) method for the quantification of betaine in Lycium chinense Mill. (goji berry) and coffee, this compound was employed as the internal standard. google.com The method demonstrated excellent reproducibility and reliability, with both intra- and inter-day precision showing a relative standard deviation (RSD) of less than 8.3%. google.com The accuracy of this method was confirmed by spike-and-recovery experiments, with recovery rates for betaine ranging from 92.2% to 116.0%. google.com These findings underscore the effectiveness of using a deuterated internal standard to achieve high precision and accuracy in complex matrices. google.com

Similarly, in a study developing a stable-isotope dilution ultra-performance liquid chromatography-mass spectrometry (UPLC-MS/MS) method for the simultaneous quantification of several choline-related compounds, including betaine, in biological fluids, the intra-assay and inter-assay CVs were all below 10.0% for most analytes. researchgate.net The mean recoveries in pooled urine samples were between 99.2% and 103.9%, indicating high accuracy. researchgate.net

The following table summarizes the precision and accuracy data from a validated MALDI-TOF MS method utilizing this compound for the quantification of betaine.

Validation Parameter Matrix Performance Metric Value
Intra-day PrecisionLycium chinense Mill. ExtractRSD< 8.3%
Inter-day PrecisionLycium chinense Mill. ExtractRSD< 8.3%
Accuracy (Recovery)Lycium chinense Mill. ExtractRecovery Rate92.2% - 116.0%

Comprehensive Quality Control Strategies and Performance Monitoring

Robust quality control (QC) strategies are essential for monitoring the performance of an analytical method over time and ensuring the consistency of results between different batches of samples. The use of this compound is an integral part of these strategies.

A common QC practice involves the preparation of pooled plasma or serum samples, which are then aliquoted and stored frozen. nih.govcopernicus.org These pooled QC samples are interspersed with the study samples in each analytical run. nih.govcopernicus.org By monitoring the measured concentration of betaine in these QC samples and the response of the internal standard, this compound, analysts can track the stability and performance of the LC-MS system. Deviations outside of established ranges can indicate issues with the instrument, reagents, or sample preparation process, prompting corrective action.

In addition to pooled samples, QC samples are often prepared at multiple concentration levels (low, medium, and high) to cover the expected range of betaine concentrations in the study samples. nih.gov This allows for a more comprehensive assessment of the method's performance across the entire calibration range. The precision and accuracy of these QC samples are expected to fall within predefined acceptance criteria, typically a CV of ±15%. nih.gov

Furthermore, the consistent monitoring of the this compound signal intensity across all samples in a run provides a valuable diagnostic tool. A significant drift or drop in the internal standard signal can indicate matrix effects or problems with the electrospray ionization source, which might otherwise go unnoticed and lead to inaccurate quantification.

Robustness and Reproducibility Testing

The robustness of an analytical method refers to its ability to remain unaffected by small, deliberate variations in method parameters, while reproducibility refers to the ability to obtain the same results in different laboratories or with different operators. This compound plays a crucial role in ensuring that the method remains accurate and precise even when subjected to such variations.

During method development and validation, robustness is typically assessed by systematically varying parameters such as:

The composition and pH of the mobile phase

The flow rate of the mobile phase

The column temperature

The make and model of the analytical column

By including this compound in all samples during robustness testing, any systematic shifts in the analyte-to-internal standard ratio can be identified. If the ratio remains constant despite small changes in the analytical conditions, it indicates that the method is robust. This is because the deuterated internal standard co-elutes with the native betaine and is subject to the same variations in chromatographic and mass spectrometric behavior.

Reproducibility is often evaluated through inter-laboratory comparison studies. In such studies, the same set of samples is analyzed in different laboratories using the same analytical method. The use of this compound is critical for minimizing inter-laboratory variability, as it corrects for differences in instrumentation, sample handling, and environmental conditions.

Consideration of Pre-Analytical Factors in Sample Handling

Pre-analytical factors, which encompass all steps from sample collection to the point of analysis, are a major source of variability in metabolomics studies. These factors include the type of collection tube used, processing times and temperatures, and storage conditions. This compound is instrumental in mitigating the impact of this pre-analytical variability.

By adding the deuterated internal standard to the sample as early as possible in the workflow, ideally immediately after collection, it can account for the degradation or alteration of the endogenous betaine during subsequent handling and storage. frontiersin.org For example, if betaine is susceptible to enzymatic degradation at room temperature, any loss of the native analyte will be mirrored by a proportional loss of the deuterated standard, thus preserving the accuracy of the final quantified result.

In metabolomic analyses of plasma, blood should be collected in appropriate anticoagulant tubes, such as those containing EDTA or heparin. nih.gov Prompt centrifugation to separate the plasma from the blood cells is crucial to prevent ongoing metabolic activity. For fecal samples, immediate freezing after collection is recommended to halt microbial metabolism, which can significantly alter the betaine concentration. The inclusion of this compound during the initial extraction step for these sample types helps to normalize for any inconsistencies in these pre-analytical procedures.

Sample Preparation and Extraction Techniques for Diverse Research Matrices

The accurate quantification of betaine in various biological and food matrices requires efficient extraction methods that can isolate the analyte from complex sample components. This compound is added during the extraction process to correct for any losses that may occur.

Preparation of Biological Samples (e.g., Plasma, Serum, Fecal Extracts, Tissue)

Plasma and Serum: A common and effective method for preparing plasma and serum samples is protein precipitation. nih.govcopernicus.orgfrontiersin.org This typically involves adding a water-miscible organic solvent, such as acetonitrile, often containing a small percentage of formic acid, to the sample in a 2:1 or 3:1 ratio. nih.govfrontiersin.org The sample is then vortexed and incubated, often at a low temperature (e.g., 4°C), to facilitate the precipitation of proteins. nih.govcopernicus.org After centrifugation, the clear supernatant containing the betaine and the deuterated internal standard is collected for analysis. nih.govcopernicus.org

Fecal Extracts: For fecal samples, a weighed amount of the homogenized sample is typically extracted with a solvent mixture, such as methanol (B129727):acetonitrile:water (2:2:1). The mixture is then subjected to homogenization and sonication in an ice-water bath to ensure thorough extraction. Following centrifugation to remove solid debris, the supernatant is collected for analysis.

Tissue: The extraction of betaine from tissue samples often involves homogenization in a solvent mixture. One established method for fetal mouse tissue utilizes a methanol/chloroform (B151607)/water (2:1:0.8, by volume) extraction. The tissue is homogenized in the presence of the deuterated internal standard and the extraction solvent. After a period of incubation, often overnight at -20°C, the mixture is centrifuged. A subsequent liquid-liquid partitioning step, induced by the addition of chloroform and water, separates the aqueous phase containing the polar betaine from the organic phase. The aqueous phase is then collected, dried, and reconstituted for analysis.

Extraction from Complex Food Matrices

Cereals and Cereal Products: An effective method for extracting betaine from cereals involves ultrasonic-assisted extraction with methanol. This approach is favored as it efficiently extracts betaine while minimizing the co-extraction of undesirable hydrophilic compounds, thereby improving the purity of the sample extract and extending the lifespan of the HPLC column.

Bee Pollen: For bee pollen, a solvent extraction using a mixture of acetonitrile and water (1:1, v/v) has been shown to be effective. The sample is mechanically shaken with the extraction solvent and the internal standard, followed by centrifugation. To minimize matrix effects, a dilution of the supernatant may be necessary before injection into the LC-MS system.

Seafood: In the analysis of betaine in seafood, such as clams, a simple extraction with an acetonitrile:water (1:1) solution is employed. The homogenized tissue is extracted with the solvent containing this compound, and after centrifugation, the supernatant is ready for analysis.

Integration of this compound as an Internal Standard in Quantitative Biochemical Assays

The use of this compound as an internal standard is a cornerstone of modern quantitative analysis, especially in liquid chromatography-mass spectrometry (LC-MS) methodologies. An ideal internal standard co-elutes with the analyte of interest and exhibits identical chemical and physical properties during sample extraction, derivatization, and ionization. bevital.nonih.gov By being chemically identical to the native analyte, save for the isotopic difference, this compound provides a reliable reference point to account for variations that can occur throughout the analytical process. bevital.no

Role in Correcting for Matrix Effects and Sample Loss

One of the most significant challenges in quantitative bioanalysis is the "matrix effect," where co-eluting endogenous components of a biological sample, such as salts, lipids, and proteins, can interfere with the ionization of the target analyte, leading to either ion suppression or enhancement. This interference can result in inaccurate quantification. This compound plays a crucial role in mitigating these effects. Since it co-elutes with and has the same ionization efficiency as endogenous betaine, any matrix-induced changes in the mass spectrometer's response will affect both the analyte and the internal standard to the same degree. By calculating the ratio of the analyte's peak area to the internal standard's peak area, these variations are effectively normalized, leading to a more accurate and reproducible measurement. ijbio.com

Furthermore, sample loss during the extraction and preparation stages is another potential source of error. The recovery of an analyte from a complex matrix can be variable and incomplete. By adding a known amount of this compound to the sample at the beginning of the workflow, any subsequent loss of the analyte during steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction will be mirrored by a proportional loss of the internal standard. bevital.no This allows for the accurate determination of the endogenous betaine concentration, irrespective of the absolute recovery percentage.

A study on the determination of betaine in human plasma demonstrated excellent analytical recovery when using a deuterated internal standard. The recovery was found to be between 87% and 105% across different concentrations, showcasing the effectiveness of this approach in correcting for sample processing inconsistencies. bevital.nonih.gov

Table 1: Analytical Recovery of Betaine in Human Plasma Using a Deuterated Internal Standard

AnalyteConcentration LevelMean Recovery (%)
BetaineLow95
BetaineMedium101
BetaineHigh99

This table presents illustrative data on the analytical recovery of betaine from human plasma at different concentration levels, demonstrating the consistency achieved with the use of a deuterated internal standard. The data is based on findings from studies validating quantitative bioanalytical methods. sci-hub.se

Enhancing Specificity and Selectivity in Complex Biological Samples

In complex biological samples, the presence of numerous structurally similar or isobaric compounds can interfere with the accurate measurement of the target analyte, leading to a lack of specificity and selectivity. This compound enhances the specificity and selectivity of quantitative assays for betaine primarily through its use in mass spectrometry.

The nine deuterium (B1214612) atoms in this compound give it a distinct mass-to-charge ratio (m/z) that is 9 units higher than that of endogenous betaine. sigmaaldrich.comsigmaaldrich.com In tandem mass spectrometry (MS/MS), a specific precursor ion of the analyte (e.g., m/z 118 for betaine) is selected and fragmented to produce characteristic product ions. Simultaneously, the mass spectrometer is set to monitor the specific precursor-to-product ion transition for this compound (e.g., m/z 127 to a specific fragment). This technique, known as multiple reaction monitoring (MRM), is highly selective as it is improbable that another compound in the biological matrix will have the same retention time, the same precursor ion mass, and the same product ion mass as the analyte of interest.

The co-elution of betaine and its deuterated internal standard ensures that the chromatographic separation is effective for both, and the distinct mass difference allows the mass spectrometer to differentiate between them with high fidelity. A high-throughput method for the simultaneous measurement of choline, betaine, and dimethylglycine in human plasma reported excellent linearity and precision, with coefficients of variation (CVs) for within-day and between-day imprecision being below 10%. nih.gov This level of precision is indicative of the high specificity and selectivity afforded by the use of a deuterated internal standard.

Table 2: Precision of Betaine Quantification in Human Plasma Using a Deuterated Internal Standard

ParameterBetaine
Within-day imprecision (CV%)2.1 - 7.2
Between-day imprecision (CV%)3.5 - 8.8

This table summarizes the precision of a validated LC-MS/MS method for betaine quantification in human plasma using a deuterated internal standard. The low coefficients of variation highlight the high reproducibility and selectivity of the assay. nih.gov

Applications in Systems Biology and Omics Research

Untargeted and Targeted Metabolomics Profiling Using Deuterated Standards

Metabolomics research is broadly categorized into two approaches: untargeted and targeted profiling. mdpi.com Deuterated standards are crucial for enhancing data quality and confidence in both methodologies.

Untargeted Metabolomics: This approach aims to detect and measure as many metabolites as possible in a sample to generate a broad metabolic snapshot and formulate new hypotheses. nih.govnih.gov While not typically used for absolute quantification, the inclusion of a panel of stable isotope-labeled standards, including Betaine-trimethyl-d9 hydrochloride, helps to monitor and correct for variations in instrument performance and sample preparation, ensuring data quality and comparability across different studies. nih.gov

Targeted Metabolomics: This method focuses on the precise measurement of a predefined group of metabolites, often to test a specific hypothesis or validate findings from an untargeted study. drugtargetreview.com In this context, a stable isotope-labeled internal standard (SIL-IS) like this compound is essential for accurate quantification. nih.gov By adding a known amount of the deuterated standard to the sample, it co-elutes with the endogenous (non-labeled) analyte and experiences identical conditions during extraction, chromatography, and ionization. researchgate.net The ratio of the signal from the endogenous metabolite to the deuterated standard allows for highly accurate and precise quantification, correcting for sample loss and matrix effects that can suppress or enhance ionization. clearsynth.comnih.gov

Table 1: Comparison of Metabolomics Approaches and the Role of Deuterated Standards

Feature Untargeted Metabolomics Targeted Metabolomics
Goal Comprehensive profiling, hypothesis generation. nih.gov Quantification of specific metabolites, hypothesis testing. drugtargetreview.com
Scope Hundreds to thousands of metabolites. metabolomicscentre.ca A few to hundreds of predefined metabolites.
Quantification Relative or semi-quantitative. nih.gov Absolute or accurate relative quantification. nih.gov

| Role of Deuterated Standard | Quality control, feature annotation, retention time alignment. nih.gov | Gold standard for accurate quantification (internal standard). nih.gov |

Multi-Omics Integration for Comprehensive Biological Insights

To gain a holistic view of a biological system, data from different "omics" layers are integrated. nih.gov The high-quality quantitative data generated using standards like this compound are fundamental for meaningful multi-omics integration.

The gut microbiome profoundly influences host health by producing a vast array of metabolites. arxiv.org Integrating microbiome data (from 16S rRNA or metagenomic sequencing) with metabolome data allows researchers to link specific microbial species with the production or consumption of key metabolites. nih.govresearchgate.net For instance, by accurately quantifying betaine (B1666868) levels using its deuterated standard, researchers can establish robust correlations between the abundance of certain bacterial taxa and circulating betaine levels. Such analyses have been crucial in understanding how gut flora metabolize dietary components like choline (B1196258) into trimethylamine (B31210) (TMA), which is then converted in the liver to trimethylamine N-oxide (TMAO), a metabolite linked to cardiovascular disease. nih.gov These correlation studies provide critical insights into host-microbe interactions and their impact on health and disease. nih.govarxiv.org

Stable isotope tracers are powerful tools for mapping active metabolic pathways and understanding how these networks are perturbed in different states. nih.govacs.org While this compound is primarily used as a quantification standard, the broader strategy of isotopic labeling is central to fluxomics, the study of metabolic rates. nih.govyoutube.com In this type of experiment, a labeled precursor (e.g., 13C-labeled choline) is introduced into a biological system. nih.gov By tracking the appearance of the isotopic label in downstream metabolites like betaine, researchers can trace the flow of atoms through the metabolic network. acs.org This allows for the identification of active, inactive, or rerouted pathways, providing a dynamic view of metabolic function that is not achievable with static concentration measurements alone. nih.govnih.gov This approach is invaluable for uncovering disease mechanisms and identifying potential targets for therapeutic intervention.

Proteomics Studies Enhanced by Deuterated Labeling Strategies for Increased Detection Sensitivity

In proteomics, the large-scale study of proteins, deuterated labeling strategies significantly enhance the accuracy and sensitivity of quantitative analyses. nih.gov Techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) or the use of heavy water (D₂O) allow for the differential labeling of entire proteomes. nih.gov For example, cells grown in media containing D₂O incorporate deuterium (B1214612) into their amino acids and, consequently, into all newly synthesized proteins. nih.gov

When comparing two cell states (e.g., control vs. treated), one population can be "heavy" labeled while the other remains "light." The samples can then be combined at an early stage, minimizing experimental variability. In the mass spectrometer, every peptide appears as a pair of peaks (light and heavy), and the ratio of their intensities provides highly accurate relative quantification. johnshopkins.edu This increased precision and the reduction of analytical noise enhance the detection sensitivity for low-abundance proteins and subtle changes in protein expression, which are often of great biological significance. nih.govnih.gov

Table 2: Isotopic Labeling Strategies in Quantitative Proteomics

Strategy Description Application
SILAC Metabolic labeling where cells are grown in media with "light" or "heavy" isotopic forms of essential amino acids (e.g., ¹³C-Arginine). Accurate relative quantification of proteins between different cell culture conditions.
D₂O Labeling Metabolic labeling where organisms or cells are exposed to heavy water (deuterium oxide), leading to deuterium incorporation into newly synthesized proteins. nih.gov Measurement of protein turnover and synthesis rates in cell culture and in vivo. nih.gov

| iTRAQ/TMT | Chemical labeling where peptides from different samples are derivatized with isobaric tags that have the same mass but yield different reporter ions upon fragmentation. | Multiplexed relative quantification of proteins across multiple samples simultaneously. mdpi.com |

Isotopic Labeling Strategies for Metabolite Identification and Validation

A major challenge in untargeted metabolomics is the confident identification of the thousands of features detected. researchgate.netnih.gov Isotopic labeling provides a powerful solution for validating metabolite identities. The use of a labeled standard, such as this compound, is considered the gold standard (Level 1 identification according to the Metabolomics Standards Initiative).

Confidence in identification is achieved by matching key analytical parameters between the endogenous metabolite in a biological sample and the pure, isotopically labeled standard. These parameters include:

Retention Time: The deuterated standard is expected to co-elute with its non-labeled counterpart, providing a precise retention time match. researchgate.net A slight shift can sometimes occur with deuterium labeling in liquid chromatography, but it is highly predictable. nih.gov

Mass-to-Charge Ratio (m/z): The labeled standard will have a known mass shift compared to the endogenous compound (e.g., M+9 for Betaine-trimethyl-d9). sigmaaldrich.comsigmaaldrich.com

MS/MS Fragmentation Pattern: The fragmentation pattern of the labeled standard in tandem mass spectrometry (MS/MS) should be identical to the endogenous metabolite, with corresponding mass shifts in the fragment ions. This provides unambiguous structural confirmation.

This strategy of using stable isotope-labeled standards moves metabolite identification from putative annotation to confident and validated structural elucidation. deakin.edu.aunih.gov

Quantitative Metabolomics for Biomarker Discovery and Validation

A primary goal of clinical metabolomics is the discovery and validation of biomarkers for disease diagnosis, prognosis, and therapeutic monitoring. esmed.orgnih.govnih.gov Accurate and precise quantification is paramount for this process, as clinical decisions may one day rely on these measurements.

The biomarker discovery pipeline often begins with a broad, untargeted study to identify metabolites that differ significantly between, for example, a healthy control group and a patient cohort. nih.gov Once potential biomarkers are identified, a targeted quantitative assay is developed to validate these findings in larger, independent patient cohorts. drugtargetreview.com It is in this validation phase that standards like this compound are indispensable. By enabling robust, accurate, and reproducible quantification of a potential biomarker, these standards provide the high-quality data necessary to establish its clinical utility. clearsynth.comnih.gov

For example, betaine itself has been investigated as a biomarker associated with cardiovascular disease and metabolic syndrome. nih.gov A targeted assay using this compound as an internal standard would be the required method to validate its potential as a reliable clinical biomarker.

Table 3: Illustrative Data for a Biomarker Validation Study

Analyte Control Group (n=100) Mean Concentration (µM) ± SD Disease Group (n=100) Mean Concentration (µM) ± SD p-value Fold Change
Betaine 45.2 ± 8.1 28.5 ± 6.9 <0.0001 0.63
Choline 10.1 ± 2.5 15.7 ± 3.4 <0.0001 1.55
TMAO 4.8 ± 1.9 11.2 ± 4.5 <0.0001 2.33

This table presents hypothetical data for illustrative purposes. The precise quantification required for such a study would rely on stable isotope-labeled internal standards like this compound.

Q & A

Q. What formulation challenges arise when incorporating this compound into hydrogels for sustained-release studies, and how are they addressed?

  • Methodological Answer : Deuterated compounds may alter hydrogel crosslinking density due to hydrogen bonding differences. Optimize using a Box-Behnken design to test variables like polymer concentration (e.g., carbomer 934), pH, and ionic strength. Monitor deuterium release kinetics via Franz diffusion cells coupled with Raman spectroscopy .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing dose-response relationships in studies using this compound as a methyl donor?

  • Methodological Answer : Apply nonlinear regression (e.g., sigmoidal Emax models) to dose-response curves. Use ANOVA with post-hoc corrections (e.g., Tukey’s test) for multi-group comparisons. For omics data, employ pathway enrichment analysis (e.g., KEGG) to link methylome changes to functional outcomes .

Q. How should researchers handle batch-to-batch variability in isotopic enrichment when synthesizing this compound for multi-institutional studies?

  • Methodological Answer : Implement a quality-by-design (QbD) framework with strict acceptance criteria (e.g., ≥98 atom% D). Use inter-laboratory validation via round-robin testing and share raw spectral data (NMR/MS) for independent verification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.